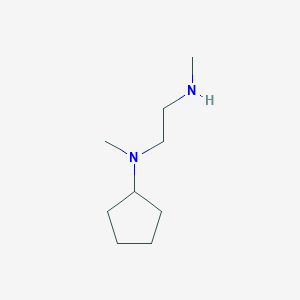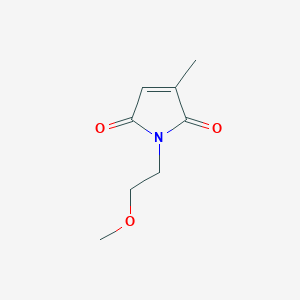
4-(4-Aminophenoxy)-3-methoxybenzonitrile
Overview
Description
4-(4-Aminophenoxy)-3-methoxybenzonitrile is an aromatic compound that contains amine and ether groups . It has a molecular weight of 292.34 . It is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
While specific synthesis methods for 4-(4-Aminophenoxy)-3-methoxybenzonitrile were not found, similar compounds have been synthesized through multi-step reactions . For example, a novel aromatic diamine monomer containing pyridine rings, pyrrolidine groups, and ether linkages was successfully synthesized using 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene as starting materials .Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N2O2/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12H,19-20H2 . This indicates that the compound has a complex structure with multiple aromatic rings, ether linkages, and amine groups.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is likely to have high thermal stability, as similar compounds have shown a temperature of 10% weight loss over 480°C .Scientific Research Applications
Synthesis of Colorless Polyimides
The compound has been used in the synthesis of colorless polyimides . These polyimides are derived from 4-(4-aminophenoxy)-2,6-dimethylaniline (APDMA) and aromatic dianhydride . The polyimides exhibit good thermal properties, optical transparency, and low refractive indices .
Development of Transparent Films
The compound has been used to develop transparent films in the visible region . These films have applications in various optoelectronic components such as plastic substrates, color filters, roll-up displays, and portable devices .
Creation of Complex Molecular Structures
The compound has been used in the synthesis of novel tripodal N-substituted melamines. This showcases the versatility of the compound in creating complex molecular structures.
Metabolic Studies and Biological Activity
The compound has been studied for its potential in the peripheral metabolism of thyroid hormones. This research is crucial for understanding how the compound might interact with biological systems.
Analytical Chemistry and Detection Techniques
The compound has relevance in analytical methods for compound detection. This showcases the compound’s significance in the field of analytical chemistry.
Environmental and Water Treatment Studies
The compound has been studied for its interaction with environmental factors and its application in water purification processes. This research is crucial for understanding how the compound might interact with environmental factors.
Pharmaceutical Research and Drug Design
The compound has been synthesized and evaluated for potential anti-mycobacterial activities. This highlights the compound’s significance in the development of new pharmaceuticals.
8. Selective Cytotoxicity Against Non-Small Lung Cancer (NSCLC) Cells The compound has been studied for its selective cytotoxicity against non-small lung cancer (NSCLC) cells . This research is crucial for understanding how the compound might be used in cancer treatment .
Safety and Hazards
properties
IUPAC Name |
4-(4-aminophenoxy)-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-14-8-10(9-15)2-7-13(14)18-12-5-3-11(16)4-6-12/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHXQYWPLSEXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)-3-methoxybenzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)

![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)

![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)




![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)